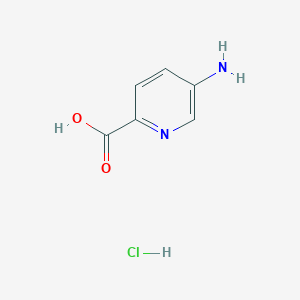

5-Aminopicolinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFKQVVVLWEWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659656 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78273-25-3 | |

| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Aminopicolinic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 5-aminopicolinic acid hydrochloride, a pyridine-based organic compound of interest in medicinal chemistry and materials science. This guide details a common synthetic pathway, comprehensive characterization protocols, and presents key analytical data in a structured format.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-methylpyridine. The primary transformation involves the oxidation of the methyl group to a carboxylic acid, followed by the formation of the hydrochloride salt to improve stability and solubility.

Synthesis Workflow Diagram

The logical flow of the synthesis from the starting material to the final hydrochloride salt is illustrated below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol outlines a representative method for the synthesis of 5-aminopicolinic acid from 2-amino-5-methylpyridine, which is a known precursor for agrochemicals and can be prepared via methods like the Chichibabin reaction[1][2].

Materials:

-

2-amino-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Ethanol

-

Deionized water

Procedure:

-

Oxidation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyridine in an aqueous solution of sodium hydroxide.

-

Heat the solution to reflux (approximately 80-90 °C).

-

Slowly add a saturated aqueous solution of potassium permanganate (KMnO₄) portion-wise over several hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Continue heating and stirring for an additional 4-6 hours after the final addition of KMnO₄ to ensure the reaction goes to completion.

-

-

Workup and Isolation of Free Base:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings. Cool the solution in an ice bath.

-

Carefully acidify the filtrate with dilute hydrochloric acid until the pH is approximately neutral (pH ~7). The free base, 5-aminopicolinic acid, will precipitate out of solution.

-

Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The melting point of the free base is reported as 218-223 °C.

-

-

Formation of Hydrochloride Salt:

-

Suspend the dried 5-aminopicolinic acid in a minimal amount of ethanol.

-

While stirring, add concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution is acidic.

-

Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator to yield this compound.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow Diagram

The following diagram illustrates the standard workflow for the analytical characterization of the final product.

Caption: Standard analytical workflow for product characterization.

Analytical Data

While specific, experimentally verified spectra for this compound are not widely published, the expected data based on its chemical structure and data from analogous compounds are summarized below.

Table 1: Expected ¹H and ¹³C NMR Spectral Data (Note: Shifts are estimates in DMSO-d₆ and will vary with solvent and conditions. Carboxylic acid and amine protons are exchangeable with D₂O)

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | -COOH | 12.0 - 13.0 | Broad singlet, characteristic of carboxylic acid protons[3]. |

| Ar-H | 7.0 - 8.5 | Multiple signals in the aromatic region. | |

| -NH₃⁺ | 3.0 - 5.0 | Broad signal, position is concentration-dependent. | |

| ¹³C NMR | -C=O | 165 - 175 | Carboxyl carbon, typically downfield[3]. |

| Ar-C | 110 - 160 | Multiple signals for the pyridine ring carbons. |

Table 2: Expected FT-IR Absorption Bands (Note: Based on characteristic vibrational frequencies for the present functional groups)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |

| N-H (Ammonium) | Stretch | 2800 - 3200 | Broad, Overlaps with O-H |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 | Strong[3]. |

| C=C, C=N (Aromatic) | Stretch | 1450 - 1650 | Medium - Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

Table 3: Mass Spectrometry and Physical Properties

| Parameter | Value | Notes |

| Molecular Formula | C₆H₇ClN₂O₂ | For the hydrochloride salt[4]. |

| Molecular Weight | 174.59 g/mol | For the hydrochloride salt[4]. |

| Exact Mass (Free Base) | 138.04 g/mol | For 5-aminopicolinic acid (C₆H₆N₂O₂)[5]. |

| Expected MS (EI+) m/z | 138 (M⁺), 94, 67 | For the free base; fragments correspond to loss of -COOH and subsequent pyridine ring cleavage. |

| Melting Point | 218-223 °C | For the free base, 5-aminopyridine-2-carboxylic acid. The hydrochloride salt's MP will differ. |

Experimental Protocols: Characterization

1. NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Use the residual solvent peak as an internal reference[6]. To confirm exchangeable protons (-COOH, -NH₃⁺), a D₂O exchange experiment can be performed.

2. FT-IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. Picolinic acid derivatives are amenable to analysis by LC-MS[7].

4. Melting Point Determination:

-

Place a small amount of the dry, crystalline sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

A sharp melting range is indicative of high purity.

References

- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 78273-25-3|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Aminopicolinic Acid | TRC-A627810-2.5G | LGC Standards [lgcstandards.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 5-Aminopicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopicolinic acid hydrochloride. The information herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound and its corresponding free base, 5-Aminopicolinic acid. It is critical to note that experimental data for the hydrochloride salt is limited, and therefore, predicted values and data for the free base are included for reference and should be interpreted with caution.

| Property | Value | Compound Form | Data Type |

| Molecular Formula | C₆H₇ClN₂O₂ | Hydrochloride | - |

| Molecular Weight | 174.59 g/mol | Hydrochloride | - |

| Melting Point | 218-223 °C[1] | Free Base (5-Aminopicolinic acid) | Experimental |

| Boiling Point | 420.8±30.0 °C (at 760 mmHg) | Free Base (5-Aminopicolinic acid) | Predicted |

| Solubility | Soluble in Acetone, Ethanol, Methanol | Free Base (5-Aminopicolinic acid) | Experimental |

| pKa | 1.33±0.50 | Free Base (5-Aminopicolinic acid) | Predicted[2] |

| LogP | Data not available | - | - |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a solid compound like this compound are provided below. These are generalized methods and may require optimization for the specific substance.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to approach the expected melting point quickly.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The recorded range is the melting point of the substance.

-

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Measure the pH of the saturated solution.

-

-

Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the corresponding half-equivalence points.

-

Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a new chemical entity such as this compound.

References

An In-depth Technical Guide to 5-Aminopicolinic Acid Hydrochloride (CAS: 78273-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopicolinic acid hydrochloride, with the Chemical Abstracts Service (CAS) number 78273-25-3, is a heterocyclic organic compound. It belongs to the pyridine family of molecules, which are aromatic heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Specifically, it is a substituted picolinic acid, which is pyridine-2-carboxylic acid. The structure of 5-Aminopicolinic acid features an amino group (-NH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key chemical identifiers and known properties. It is important to note that some physical properties, such as the melting point, are reported for the free base (5-Aminopicolinic acid, CAS: 24242-20-4) and may differ for the hydrochloride salt.

| Property | Value | Source |

| CAS Number | 78273-25-3 | [1] |

| Molecular Formula | C6H7ClN2O2 | [1][2] |

| Molecular Weight | 174.59 g/mol | [1] |

| IUPAC Name | 5-aminopyridine-2-carboxylic acid, hydrochloride | [2] |

| Synonyms | 5-Amino-pyridine-2-carboxylic acid hydrochloride, 6-Carboxy-pyridin-3-yl-amine hydrochloride | [3] |

| Physical Form | Light Yellow Solid | [2] |

| Purity | ≥96% | [2] |

| Storage | Sealed in dry, room temperature | [1] |

| Melting Point (Free Base) | 218-223 °C |

Synthesis and Experimental Protocols

The synthesis of 5-Aminopicolinic acid typically involves the hydrolysis of a nitrile precursor. The following is a general experimental protocol adapted from the synthesis of related aminopicolinic acids. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis of 5-Aminopicolinic Acid (Free Base)

A common route to synthesize 5-Aminopicolinic acid is through the hydrolysis of 5-amino-2-cyanopyridine.[4]

Materials:

-

5-Amino-2-cyanopyridine

-

Sulfuric acid

-

Water

-

Ice

Procedure:

-

Dissolve 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in sulfuric acid (50 mL) in a high-pressure vessel.

-

Heat the reaction mixture to 90 °C for 2 hours.

-

Add water (100 mL) to the reaction mixture and continue heating at 100 °C for an additional 2 hours.

-

After cooling, pour the resulting orange solution into an ice-water mixture with continuous stirring for 15 minutes to precipitate the product.

-

Collect the light beige solid product by filtration, wash with cold water, and dry under a vacuum.

Conversion to this compound

Materials:

-

5-Aminopicolinic acid

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol)

-

Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)

Procedure:

-

Dissolve the synthesized 5-Aminopicolinic acid in a minimal amount of a suitable solvent (e.g., ethanol).

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash with the non-polar solvent, and dry under a vacuum to yield this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group, as well as the protonation state.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (typically in the range of 165-185 ppm), and the aromatic carbons will have distinct chemical shifts based on their substitution pattern.[5][6]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is expected for the O-H stretch of the carboxylic acid, which may overlap with the N-H stretching vibrations of the ammonium group. A strong carbonyl (C=O) stretch is anticipated around 1710-1760 cm⁻¹.[5][7]

Applications in Research and Drug Development

5-Aminopicolinic acid and its derivatives are recognized as important intermediates in the synthesis of a variety of biologically active molecules. Their utility spans across pharmaceutical, agrochemical, and materials science research.

Pharmaceutical and Medicinal Chemistry

The aminopicolinic acid scaffold is a key component in the development of novel therapeutic agents. While specific biological activity for this compound is not widely reported, its structural motifs suggest potential applications. It is considered a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] The presence of both a carboxylic acid and an amino group provides two reactive sites for further chemical modifications, allowing for the creation of diverse chemical libraries for drug discovery screening.

Derivatives of aminopyridines and picolinic acids have been investigated for a range of biological activities, including:

-

Antihypertensive Agents: Certain thio-derivatives of 5-aminopicolinic acid have been synthesized and shown to possess antihypertensive properties.[9]

-

Antimicrobial and Anticancer Agents: The broader class of aminopyrazole derivatives, which share some structural similarities, have been extensively studied for their antimicrobial and anticancer activities.[10]

-

Enzyme Inhibition: The ability of the picolinic acid moiety to chelate metal ions makes it a candidate for the design of enzyme inhibitors where a metal cofactor is essential for catalytic activity.

Agrochemicals

Aminopicolinic acid derivatives have also found applications in the agricultural sector as herbicides and pesticides.[8] The structural framework can be modified to design compounds with specific activities against weeds or pests while maintaining selectivity for crops.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain detailing the mechanism of action or the signaling pathways directly modulated by this compound. Research into the biological effects of this specific compound is still in its early stages. However, based on the activities of related compounds, it could potentially interact with various biological targets. For instance, its ability to chelate metal ions could influence the activity of metalloenzymes. Further research is required to elucidate any specific biological functions.

Experimental and Logical Workflows

The general workflow for investigating a compound like this compound in a research and development setting would follow a logical progression from synthesis and characterization to biological evaluation.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound (CAS: 78273-25-3) is a chemical compound with significant potential as a versatile building block in organic synthesis. Its primary application lies in its use as an intermediate for the preparation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. While detailed information on its biological activity and physical properties is currently limited, its structural features suggest that it is a promising scaffold for further investigation. This technical guide provides a summary of the available information and outlines the general procedures for its synthesis and characterization, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research is warranted to fully explore the potential of this compound and its derivatives.

References

- 1. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000511) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Aminopicolinic acid hydrochloride | 1291487-29-0 | Benchchem [benchchem.com]

- 10. 5-Aminopicolinic Acid | TRC-A627810-2.5G | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 5-Aminopicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopicolinic acid hydrochloride is a pyridinecarboxylic acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring both an amino group and a carboxylic acid group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, weight, and available experimental data.

Molecular Structure and Properties

This compound is the hydrochloride salt of 5-aminopicolinic acid. The protonation of the pyridine nitrogen or the amino group by hydrochloric acid increases its solubility in aqueous solutions.

Molecular Formula: C₆H₇ClN₂O₂

Molecular Weight: 174.59 g/mol .[1][2]

Canonical SMILES: C1=CC(=C(N=C1)C(=O)O)N.Cl

InChI Key: InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H

The molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group at the 5-position. The hydrochloride salt form is also indicated.

Physicochemical and Spectral Data

A comprehensive summary of the physicochemical and spectral data for this compound is presented in the table below. It is important to note that while data for the parent compound, 5-aminopicolinic acid, is more readily available, the data for the hydrochloride salt is limited.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₂ | |

| Molecular Weight | 174.59 g/mol | [1][2] |

| CAS Number | 78273-25-3 | [1][2] |

| Physical Appearance | Solid | |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 5-aminopicolinic acid and its derivatives can be found in the scientific literature. A key reference is the work by Beatty and Bawa on the synthesis of various aminopicolinic acids. While the full experimental details for the hydrochloride salt of the 5-amino isomer are not explicitly provided in the available excerpts, the general methods described can be adapted for its preparation and analysis.

General Synthesis Approach (adapted from Beatty and Bawa):

The synthesis of aminopicolinic acids often involves the introduction of a nitro group onto the picolinic acid backbone, followed by reduction of the nitro group to an amine. The hydrochloride salt can then be prepared by treating the free amine with hydrochloric acid.

Characterization Methods:

Standard analytical techniques would be employed for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structural similarity to other biologically active picolinic acid derivatives suggests potential areas for investigation. For instance, 4-aminopicolinic acid has been noted for its role as a ligand in biochemical pathways and its potential as an enzyme inhibitor.[3] Additionally, picolinic acid itself is a metabolite of tryptophan and is known to interact with zinc finger proteins, exhibiting anti-viral properties.[4]

Given these precedents, this compound could potentially interact with metal-containing enzymes or other biological targets. Further research is required to elucidate its specific biological functions and any associated signaling pathways.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound with established basic properties but requires further investigation to fully elucidate its physicochemical characteristics and biological potential. The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future studies into its applications in drug discovery and development.

References

The Dawn of a New Herbicide Class: A Technical Guide to the Discovery and History of Aminopicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopicolinic acid derivatives represent a significant class of synthetic auxin herbicides that have played a pivotal role in modern agriculture. Their discovery and subsequent development have provided effective solutions for the control of broadleaf weeds in a variety of cropping systems. This technical guide delves into the history, discovery, mechanism of action, and key experimental methodologies related to these important compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the agrochemical field.

A Historical Perspective: From Discovery to Modern Herbicides

The journey of aminopicolinic acid derivatives as herbicides is intrinsically linked to the broader history of synthetic auxin herbicides. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s marked a new era in chemical weed control. This discovery spurred further research into compounds that could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to the development of various chemical families with herbicidal activity.

The first major breakthrough in the picolinic acid class of herbicides came with the introduction of Picloram by Dow Chemical Company in 1963.[1][2] Picloram, chemically 4-amino-3,5,6-trichloropicolinic acid, demonstrated high efficacy against a wide range of broadleaf weeds and woody plants.[2][3] Its systemic nature and soil persistence made it a valuable tool for long-term weed management.

Following the success of Picloram, further research and development led to the introduction of other key aminopicolinic acid derivatives. Clopyralid was commercialized in 1975, offering a different spectrum of weed control and crop safety.[1] In 2006, Aminopyralid was introduced as a modification of picloram, providing enhanced efficacy at lower application rates.[1] More recently, the development of 6-aryl-2-picolinates like halauxifen-methyl and florpyrauxifen-benzyl has further expanded the utility of this herbicide class.[1]

Quantitative Analysis of Herbicidal Activity

The herbicidal efficacy of aminopicolinic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) in sensitive plant species. Arabidopsis thaliana root growth inhibition assays are a standard method for these assessments. The following tables summarize key quantitative data for various aminopicolinic acid derivatives.

| Compound | IC50 (µM) vs. A. thaliana Root Growth | Reference |

| Picloram | 1.23 | [4] |

| Halauxifen-methyl | 0.25 | [4] |

| Compound V-2 | 0.008 | [4] |

| Compound V-7 | 0.005 | [4] |

Table 1: Comparative IC50 values of selected aminopicolinic acid derivatives against Arabidopsis thaliana root growth. [4]

| Compound | Absorption (% of applied) at 192 HAT in Canada Thistle | Translocation (% of applied) out of treated leaf at 192 HAT in Canada Thistle | Reference |

| Aminopyralid | 60% | 17% | [5][6] |

| Clopyralid | 80% | 39% | [5][6] |

Table 2: Absorption and translocation of Aminopyralid and Clopyralid in Canada Thistle (Cirsium arvense). [5][6]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Aminopicolinic acid derivatives exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin.[3] They bind to and activate auxin receptors, leading to a cascade of downstream events that disrupt normal plant growth and development.

The primary auxin receptors are a family of F-box proteins, with TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin Signaling F-box 5) being key members.[7][8] The binding of an auxin, either natural or synthetic, to these receptors promotes their interaction with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of a multitude of genes involved in growth and development. The uncontrolled and disorganized expression of these genes ultimately leads to plant death.

Interestingly, different aminopicolinic acid derivatives exhibit differential binding affinities for TIR1 and AFB5. For instance, picloram has been shown to bind with higher affinity to AFB5 than to TIR1.[9] This differential binding may contribute to the varying herbicidal spectra and efficacy observed among different derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of aminopicolinic acid derivatives.

Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

This protocol is based on the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide.[10]

Materials:

-

3,4,5,6-tetrachloropicolinonitrile

-

30% Ammonium hydroxide

-

Hydrochloric acid (concentrated)

-

Parr reactor or similar high-pressure vessel

-

Stirrer

-

Heating and cooling system

-

Filtration apparatus

Procedure:

-

Charge a 2-liter stainless steel Parr reactor equipped with a stirrer with 54.8 g (0.226 moles) of 3,4,5,6-tetrachloropicolinonitrile and 250 ml of 30% ammonium hydroxide (4.41 moles of ammonia).[10]

-

Heat the reaction mixture with stirring to approximately 150°C over a period of one hour.[10]

-

Maintain this temperature for about 30 minutes.[10]

-

Cool the reaction mixture to approximately 21°C using a cooling coil.[10]

-

Acidify the resulting reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. This will cause the 4-amino-3,5,6-trichloropicolinic acid to precipitate.

-

Recover the precipitated product by filtration.

-

Wash the product with water and dry to obtain crude 4-amino-3,5,6-trichloropicolinic acid. The reported yield of the crude product is 75% of the theoretical yield.[10]

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for evaluating the herbicidal activity of auxin mimics.

Materials:

-

Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose

-

Agar

-

Petri dishes

-

Test compounds (aminopicolinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Sterilize Arabidopsis thaliana seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse thoroughly with sterile water.

-

Prepare MS agar plates containing various concentrations of the test compounds. Ensure the final solvent concentration is consistent across all plates, including the control.

-

Sow the sterilized seeds on the MS agar plates.

-

Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

-

Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Protocol 3: Radiolabeled Herbicide Absorption and Translocation Study

This protocol describes a method to quantify the uptake and movement of aminopicolinic acid derivatives in plants.[5]

Materials:

-

Radiolabeled herbicide (e.g., 14C-aminopyralid)

-

Test plants (e.g., Canada thistle rosettes)

-

Microsyringe

-

Surfactant (e.g., nonionic surfactant)

-

Leaf wash solution (e.g., ethanol:water mixture)

-

Oxidizer for sample combustion

-

Liquid scintillation counter

Procedure:

-

Grow test plants to the desired stage (e.g., rosette stage).

-

Prepare a treatment solution containing the radiolabeled herbicide and a surfactant.

-

Apply a known amount of the treatment solution as small droplets to a specific leaf of each plant using a microsyringe.

-

At various time points after treatment (e.g., 24, 48, 96, 192 hours), harvest the plants.

-

Wash the treated leaf with a leaf wash solution to remove any unabsorbed herbicide from the leaf surface.

-

Quantify the radioactivity in the leaf wash using a liquid scintillation counter.

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Combust the plant sections in an oxidizer to convert the 14C to 14CO2, which is then trapped and quantified by liquid scintillation counting.

-

Calculate the percentage of the applied radioactivity that was absorbed (total in plant / total applied) and translocated (in plant parts other than the treated leaf / total applied).[5]

Conclusion and Future Directions

The discovery and development of aminopicolinic acid derivatives have profoundly impacted weed management strategies in modern agriculture. From the pioneering work on Picloram to the development of highly active next-generation molecules, this class of herbicides continues to be a subject of active research. Understanding their history, mechanism of action, and the experimental methodologies used to characterize them is crucial for the continued development of effective and sustainable weed control solutions. Future research will likely focus on the discovery of novel aminopicolinic acid derivatives with improved efficacy, enhanced crop safety, and a more favorable environmental profile. Furthermore, a deeper understanding of the molecular interactions between these herbicides and their target receptors will be instrumental in designing new compounds and managing the evolution of herbicide resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. specialistsales.com.au [specialistsales.com.au]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cms9files.revize.com [cms9files.revize.com]

- 6. Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense) | Weed Science | Cambridge Core [cambridge.org]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 11. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Mass and Isotopic Distribution of 5-Aminopicolinic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular properties of compounds is paramount. This guide provides a detailed analysis of the theoretical mass and isotopic distribution of 5-Aminopicolinic acid hydrochloride, a compound of interest in various research and development applications.

Core Molecular Data

This compound possesses the chemical formula C₆H₇ClN₂O₂.[1][2] The structural arrangement of its atoms dictates its chemical behavior and analytical characteristics. A summary of its key quantitative data is presented below for straightforward reference and comparison.

| Parameter | Value |

| Chemical Formula | C₆H₇ClN₂O₂ |

| Average Molecular Weight | 174.59 g/mol [1] |

| Monoisotopic Mass | 174.01961 u |

Theoretical Mass Calculation

The theoretical mass of a molecule can be expressed as either the monoisotopic mass or the average molecular weight.

-

Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each constituent element. It is a critical value in high-resolution mass spectrometry.

-

Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms in the molecule. It is used for bulk calculations in chemistry.

The calculation of these values is based on the standard atomic weights and isotopic abundances of the elements.

Isotopic Distribution

The presence of natural isotopes for each element within this compound (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen) results in a characteristic isotopic distribution pattern in mass spectrometry. The relative intensities of these isotopic peaks are determined by the probability of the presence of each isotope. The most significant contributions to the isotopic pattern are from the heavier isotopes of Carbon (¹³C) and Chlorine (³⁷Cl).

The table below outlines the expected relative abundances of the major isotopic peaks for the molecular ion.

| Isotopic Peak | Relative Abundance (%) |

| M (¹²C₆¹H₇³⁵Cl¹⁴N₂¹⁶O₂) | 100.00 |

| M+1 | 7.33 |

| M+2 | 33.86 |

| M+3 | 2.47 |

Experimental Protocols

The theoretical data presented in this guide can be experimentally verified using high-resolution mass spectrometry. A general protocol for this analysis is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, typically using electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: The instrument is calibrated, and data is acquired over a relevant mass range to observe the molecular ion and its isotopic pattern.

-

Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the monoisotopic peak and the relative intensities of the isotopic peaks. This experimental data is then compared with the theoretical values.

Workflow for Determining Theoretical Mass and Isotopic Distribution

The logical flow for calculating the theoretical mass and isotopic distribution of a chemical compound is illustrated in the following diagram.

Caption: Workflow for Theoretical Mass and Isotopic Distribution Analysis.

References

spectroscopic data (NMR, IR, UV-Vis) of 5-Aminopicolinic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for 5-aminopicolinic acid, a compound of interest in various research and development domains. Due to the limited publicly available data for 5-aminopicolinic acid hydrochloride, this document primarily focuses on the spectroscopic characteristics of the free base, 5-aminopicolinic acid. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-aminopicolinic acid. It is important to note that the protonation state of the molecule, as in the case of the hydrochloride salt, will induce shifts in the observed spectral data, particularly in NMR and IR spectroscopy.

Table 1: ¹H NMR Spectral Data of 5-Aminopicolinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Note: Detailed ¹H NMR data for 5-aminopicolinic acid or its hydrochloride salt were not found in the provided search results. The data for a related but different compound, 4-aminopicolinic acid, shows aromatic protons in the range of δ 6.41-7.82 ppm in D₂O[1]. It is expected that the protons on the pyridine ring of 5-aminopicolinic acid would appear in a similar region.

Table 2: ¹³C NMR Spectral Data of 5-Aminopicolinic Acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR data for 5-aminopicolinic acid or its hydrochloride salt were not available in the search results. For comparison, the carboxylic carbon in similar structures typically appears in the range of 165-185 δ[2].

Table 3: IR Spectral Data of 5-Aminopicolinic Acid

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Note: While specific IR data for 5-aminopicolinic acid was not found, carboxylic acids generally exhibit a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch between 1710-1760 cm⁻¹[2]. The amino group would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Table 4: UV-Vis Spectral Data of 5-Aminopicolinic Acid

| λmax (nm) | Solvent |

| Data not available in search results | Methanol[3] |

Note: SpectraBase indicates the availability of UV-Vis spectra for 5-aminopicolinic acid in methanol, but the specific absorption maxima are not provided in the snippet[3].

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR[1]. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer[1][4]. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance of the solution across a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-aminopicolinic acid.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with 5-aminopicolinic acid. While comprehensive data for the hydrochloride salt remains elusive in publicly accessible domains, the information and standardized protocols provided herein offer a solid starting point for further investigation and analysis.

References

A Technical Guide to 5-Aminopicolinic Acid Hydrochloride: Commercial Sources, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Aminopicolinic acid hydrochloride, a key building block in synthetic chemistry and a valuable fragment in modern drug discovery. This document details its commercial availability, typical purity specifications, and outlines experimental protocols for its analysis. Furthermore, it explores its potential applications in drug development, particularly within the framework of fragment-based drug discovery (FBDD).

Commercial Sources and Purity

This compound is commercially available from a variety of suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, with purities generally exceeding 98%. While specific impurity profiles are often proprietary, common analytical techniques employed by suppliers to ensure quality include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Below is a summary of representative commercial sources and their stated purity levels. It is important for researchers to request lot-specific certificates of analysis for detailed purity information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Available Analytical Data |

| BLD Pharm | 78273-25-3 | C6H7ClN2O2 | 174.59 | - | NMR, HPLC, LC-MS, UPLC[1] |

| Alfa Chemistry | 1291487-29-0 (for 4-amino isomer) | C6H7ClN2O2 | 174.6 | 98% | - |

| TCI America | 24242-20-4 (free acid) | C6H6N2O2 | 138.12 | >98.0% | - |

| MedChemExpress | 5451-09-2 (for 5-Aminolevulinic acid HCl) | C5H10ClNO3 | 167.59 | 99.61% (HPLC) | 1H NMR, MS, HPLC[2] |

Note: Data for 4-Aminopicolinic acid hydrochloride and 5-Aminolevulinic acid hydrochloride are included for comparative purposes, as they are structurally related and their analytical data can provide insights.

Experimental Protocols for Quality Assessment

Accurate determination of purity is critical for the successful application of this compound in research and development. Below are detailed methodologies for its characterization.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While a specific validated method for this compound is not universally published, a robust RP-HPLC method can be developed based on established protocols for similar analytes such as aminopyridines and pyridinecarboxylic acids.[3][4][5] The following protocol is a recommended starting point for method development and validation.

Objective: To develop and validate an RP-HPLC method for the determination of the purity of this compound and to identify and quantify any potential impurities.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate)

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 270 nm (or DAD scan from 200-400 nm)

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.

-

Prepare a sample solution of the this compound to be tested at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

-

Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution to ensure no interference from the diluent at the retention time of the analyte.

-

Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) and inject each concentration in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample of known concentration at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Inject the same sample solution six times on the same day and calculate the relative standard deviation (%RSD) of the peak areas.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument and calculate the %RSD. The %RSD for both should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Spectral Features (in D₂O):

-

Aromatic protons of the pyridine ring will appear as distinct signals in the downfield region (typically between 7.0 and 8.5 ppm). The substitution pattern will dictate the splitting patterns (doublets, doublets of doublets).

-

The amino group protons may be exchanged with deuterium in D₂O and may not be visible. In DMSO-d₆, they would appear as a broad singlet.

-

The carboxylic acid proton is also exchangeable in D₂O. In DMSO-d₆, it will appear as a very broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features:

-

A signal for the carboxylic carbon will be observed in the range of 165-175 ppm.

-

Aromatic carbons of the pyridine ring will appear in the region of 120-160 ppm.

Application in Drug Discovery and Development

While 5-Aminopicolinic acid itself may not be a therapeutic agent, its structural features make it a valuable starting point and building block in drug discovery. Picolinic acid and its derivatives have been shown to possess a range of biological activities, including neuroprotective and immunological effects.[6]

Role in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for inclusion in a fragment library for FBDD.[7][8] FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[7][8]

Key Attributes of 5-Aminopicolinic Acid as a Fragment:

-

Low Molecular Weight: Complies with the "Rule of Three" often applied to fragments.

-

Defined 3D Structure: The rigid pyridine ring provides a well-defined shape for binding.

-

Presence of Key Functional Groups: The carboxylic acid, amino group, and pyridine nitrogen can all participate in hydrogen bonding and other interactions with a protein target.

-

Vectors for Growth: The amino and carboxylic acid groups provide reactive handles for synthetic elaboration to grow the fragment into a more potent lead compound.[9]

The following diagram illustrates a typical workflow for utilizing a fragment like 5-Aminopicolinic acid in an FBDD campaign.

Synthetic Building Block for Bioactive Molecules

The amino and carboxylic acid functionalities of 5-Aminopicolinic acid make it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of novel compounds with anticonvulsant or anti-inflammatory properties.[5] The general synthetic utility is depicted in the following logical relationship diagram.

Conclusion

This compound is a readily available chemical entity with a high degree of purity from various commercial suppliers. Its quality can be rigorously assessed using standard analytical techniques such as HPLC and NMR. Beyond its role as a simple chemical building block, its structural characteristics make it a highly valuable tool in modern drug discovery, particularly in the context of fragment-based approaches. For researchers and drug development professionals, this compound represents a versatile starting point for the design and synthesis of novel therapeutic agents.

References

- 1. 78273-25-3|this compound|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Aminopicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling guidelines for 5-Aminopicolinic acid hydrochloride. The information is compiled from available safety data sheets and scientific literature. It should be noted that comprehensive safety data for the hydrochloride salt is limited; therefore, this guide primarily relies on data for the free base, 5-Aminopicolinic acid (also known as 5-Aminopyridine-2-carboxylic acid), and provides extrapolated guidance for the hydrochloride form.

Chemical Identification and Properties

This compound is the salt form of 5-Aminopicolinic acid. The hydrochloride form is often used to improve the solubility and stability of the parent compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-Aminopyridine-2-carboxylic acid hydrochloride |

| CAS Number | 78273-25-3 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

Data for 5-Aminopicolinic acid (free base):

| Identifier | Value |

|---|---|

| CAS Number | 24242-20-4[1] |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 215 - 217 °C[1] |

| Appearance | White to cream to pale brown powder/solid[1][2] |

Hazard Identification and Classification

Based on the data for 5-Aminopicolinic acid, the substance is classified as hazardous. The hydrochloride salt is expected to have a similar hazard profile, with potentially increased irritation due to its acidic nature.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Hazard Statements (H-Codes):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

The recommended storage condition is at room temperature in a dark and dry place.[3]

First-Aid Measures

In case of exposure, follow these first-aid measures:[1]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation persists, get medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a poison center or doctor/physician if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Toxicological Information

Experimental Protocol Considerations

While no specific experimental protocols for this compound were found, the synthesis of related aminopicolinic acids often involves standard organic chemistry techniques.[6][7] A general workflow for handling this compound in a research setting is as follows:

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety manual. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and consult with your institution's safety officer for detailed guidance.

References

- 1. fishersci.com [fishersci.com]

- 2. H27589.06 [thermofisher.com]

- 3. 24242-20-4|5-Aminopicolinic acid|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]

Methodological & Application

Application Notes and Protocols for 5-Aminopicolinic Acid Hydrochloride as a Novel MALDI Matrix for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a theoretical and practical guide for the investigation of 5-Aminopicolinic acid hydrochloride as a potential Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for protein analysis. As of the date of this document, there is limited to no published data specifically detailing the use of this compound for this application. The information presented herein is extrapolated from established principles of MALDI-MS and data available for structurally similar compounds, such as picolinic acid and 3-aminopicolinic acid.[1][2] These protocols should be considered as a starting point for research and development, and optimization will be required.

Introduction

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including proteins.[3] The choice of the matrix is a critical parameter that influences the ionization efficiency, spectral quality, and sensitivity of the analysis. While matrices such as sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used, the search for novel matrices with improved performance for specific applications is ongoing.

Picolinic acid and its derivatives have shown promise as effective MALDI matrices.[1][4] this compound, as a substituted picolinic acid, possesses chemical properties that suggest its potential as a MALDI matrix. The aromatic ring allows for the absorption of UV laser energy, and the carboxylic acid and amino groups may facilitate proton transfer, which is crucial for the ionization of analyte molecules. This document outlines a hypothetical framework for the evaluation and application of this compound in protein analysis by MALDI-MS.

Theoretical Advantages and Considerations

The unique structure of this compound may offer several potential advantages as a MALDI matrix:

-

Enhanced Ionization Efficiency: The amino group may enhance protonation of acidic proteins, potentially leading to improved signal intensity.

-

Reduced Background Noise: The specific fragmentation pattern of the matrix upon laser irradiation might result in a cleaner low-mass region of the spectrum compared to conventional matrices.

-

Co-crystallization Properties: The hydrochloride salt form may influence the crystal structure formed with the analyte, potentially leading to more homogenous spots and better shot-to-shot reproducibility.

Researchers should also consider potential challenges, such as:

-

Matrix Adduct Formation: The reactivity of the amino group could potentially lead to the formation of adducts with certain proteins.

-

Solubility: The hydrochloride salt may have different solubility characteristics compared to other matrices, requiring optimization of solvent systems.

-

Photostability: The stability of the compound under laser irradiation will need to be assessed.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound as a MALDI matrix. These are starting points and require optimization.

Materials and Reagents

-

This compound (synthesis may be required if not commercially available)

-

Protein standards (e.g., Cytochrome C, Myoglobin, Bovine Serum Albumin)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Ultrapure water

-

MALDI target plate (stainless steel)

Matrix Solution Preparation (Hypothetical)

-

Prepare a stock solution of this compound at a concentration of 10 mg/mL.

-

The optimal solvent system needs to be determined experimentally. A common starting point is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA).

-

Suggested Starting Solvent Systems to Test:

-

50% ACN / 50% Water / 0.1% TFA

-

70% ACN / 30% Water / 0.1% TFA

-

30% ACN / 70% Water / 0.1% TFA

-

-

Vortex the solution thoroughly to ensure the matrix is completely dissolved. If necessary, sonicate for a few minutes.

-

Centrifuge the solution to pellet any undissolved material before use.

Sample Preparation and Spotting (Dried-Droplet Method)

-

Prepare protein standard solutions at a concentration of 1-10 pmol/µL in 0.1% TFA.

-

Mix the protein solution and the matrix solution in a 1:1 (v/v) ratio.

-

Pipette 1 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature.

-

Repeat for all samples and standards.

Experimental workflow for MALDI-TOF MS protein analysis.

Hypothetical Performance Data

The following tables present a template for how quantitative data for this compound could be compared against standard matrices. The values in these tables are for illustrative purposes only and are not based on experimental results.

Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Standard Proteins

| Protein | Molecular Weight (Da) | 5-Aminopicolinic Acid HCl (S/N) | Sinapinic Acid (S/N) | α-Cyano-4-hydroxycinnamic acid (S/N) |

| Cytochrome C | 12,360 | [Placeholder] | [Placeholder] | [Placeholder] |

| Myoglobin | 16,951 | [Placeholder] | [Placeholder] | [Placeholder] |

| Bovine Serum Albumin | 66,430 | [Placeholder] | [Placeholder] | [Placeholder] |

Table 2: Mass Accuracy and Resolution

| Protein | Theoretical Mass (m/z) | Observed Mass (m/z) with 5-APAHCl | Mass Accuracy (ppm) | Resolution (FWHM) |

| Cytochrome C | 12360.1 | [Placeholder] | [Placeholder] | [Placeholder] |

| Myoglobin | 16951.5 | [Placeholder] | [Placeholder] | [Placeholder] |

| Bovine Serum Albumin | 66430.3 | [Placeholder] | [Placeholder] | [Placeholder] |

Signaling Pathways and Logical Relationships

The fundamental process of MALDI ionization can be visualized as a logical workflow.

Logical workflow of the MALDI-TOF MS process.

Troubleshooting and Optimization

-

Low Signal Intensity:

-

Vary the matrix concentration.

-

Optimize the matrix solvent system.

-

Adjust the laser power.

-

Modify the analyte-to-matrix ratio.

-

-

Poor Resolution:

-

Recrystallize the matrix.

-

Try different sample spotting techniques (e.g., thin-layer method).

-

Ensure the sample is free of salts and detergents.

-

-

Matrix Adducts:

-

Adjust the pH of the matrix solution.

-

Use a different laser wavelength if available.

-

Conclusion

While direct experimental data is currently lacking, the chemical properties of this compound suggest it is a promising candidate as a novel MALDI matrix for protein analysis. The provided hypothetical protocols and comparative frameworks are intended to serve as a guide for researchers to systematically evaluate its performance. Further investigation is required to determine its efficacy and potential advantages over existing matrices.

References

- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Amine-Substituted Picolinic Acids in Peptide Mapping by Mass Spectrometry

A Note on 5-Aminopicolinic Acid Hydrochloride:

Therefore, this document presents a detailed application note and protocol based on a closely related and documented isomer, 3-Aminopicolinic acid , which has been shown to function as a MALDI matrix. The following information is provided as a representative example of how an amine-substituted picolinic acid can be utilized in peptide analysis, and may serve as a starting point for the investigation of this compound.

Application Note: The Use of 3-Aminopicolinic Acid as a Matrix for MALDI-TOF Mass Spectrometry in Peptide Analysis

Introduction

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of biomolecules, including peptides and proteins. The choice of matrix is critical for successful ionization and detection of analytes. While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, novel matrices are continually explored to improve sensitivity, resolution, and compatibility with different classes of analytes.

Picolinic acid derivatives have emerged as effective matrices, particularly for the analysis of nucleic acids. 3-Aminopicolinic acid (3-APA), an isomer of the requested 5-Aminopicolinic acid, has been demonstrated as a viable matrix for the analysis of biopolymers.[1] This application note details a protocol for the use of 3-Aminopicolinic acid as a matrix for peptide mapping in MALDI-TOF mass spectrometry.

Key Applications:

-

Peptide mass fingerprinting (PMF) for protein identification.

-

Analysis of post-translational modifications (PTMs).

-

Quality control of synthetic peptides.

-

Characterization of protein digests.

Principle of Operation

In MALDI-TOF MS, the analyte is co-crystallized with an excess of a matrix compound. The matrix absorbs energy from a laser pulse, leading to the desorption and ionization of both matrix and analyte molecules. The ionized analytes are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. 3-Aminopicolinic acid serves as the energy-absorbing matrix that facilitates the soft ionization of peptide molecules.

Experimental Protocols

Materials and Reagents

-

Matrix: 3-Aminopicolinic acid (3-APA)

-

Solvents: Acetonitrile (ACN), Ethanol (EtOH), Ultrapure water, Trifluoroacetic acid (TFA)

-

Peptide Sample: Tryptic digest of a standard protein (e.g., BSA, Cytochrome C) or peptide of interest.

-

Calibration Standard: A mixture of peptides with known masses covering the desired mass range.

-

Equipment: MALDI-TOF mass spectrometer, micropipettes, vortex mixer, centrifuge, MALDI target plate.

Protocol 1: Matrix Solution Preparation